molecular formula C4H8F3NO2 B6227722 1-(aminooxy)-4,4,4-trifluorobutan-2-ol CAS No. 1823889-58-2

1-(aminooxy)-4,4,4-trifluorobutan-2-ol

Cat. No.: B6227722
CAS No.: 1823889-58-2
M. Wt: 159.11 g/mol
InChI Key: HFNGILSDCJAOLB-UHFFFAOYSA-N
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Description

1-(Aminooxy)-4,4,4-trifluorobutan-2-ol is a chemical compound characterized by the presence of an aminooxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminooxy)-4,4,4-trifluorobutan-2-ol typically involves the reaction of a suitable precursor with hydroxylamine or its derivatives. One common method includes the nucleophilic substitution of an α-halogenated ketone with hydroxylamine, followed by reduction to yield the desired product . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminooxy)-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group in the presence of catalysts like palladium or copper.

Major Products Formed: The major products formed from these reactions include oxime derivatives, amines, alcohols, and substituted trifluoromethyl compounds .

Scientific Research Applications

1-(Aminooxy)-4,4,4-trifluorobutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(aminooxy)-4,4,4-trifluorobutan-2-ol involves its reactivity with carbonyl compounds to form oxime bonds. This reaction is highly chemoselective and can occur under mild conditions, making it suitable for various applications. The aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a stable oxime linkage .

Comparison with Similar Compounds

  • 1-aminooxy-3-aminopropane
  • 1-aminooxy-2-aminoethane

Comparison: 1-(Aminooxy)-4,4,4-trifluorobutan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as 1-aminooxy-3-aminopropane and 1-aminooxy-2-aminoethane, which lack the trifluoromethyl group .

Properties

CAS No.

1823889-58-2

Molecular Formula

C4H8F3NO2

Molecular Weight

159.11 g/mol

IUPAC Name

1-aminooxy-4,4,4-trifluorobutan-2-ol

InChI

InChI=1S/C4H8F3NO2/c5-4(6,7)1-3(9)2-10-8/h3,9H,1-2,8H2

InChI Key

HFNGILSDCJAOLB-UHFFFAOYSA-N

Canonical SMILES

C(C(CON)O)C(F)(F)F

Purity

95

Origin of Product

United States

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